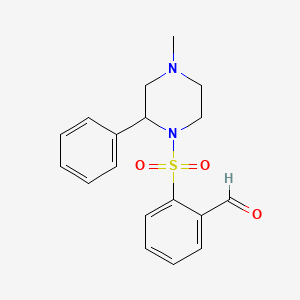

2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde

Description

2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde is a piperazine-derived compound featuring a sulfonylbenzaldehyde functional group. It is identified as Impurity B in the synthesis of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA) . Structurally, it comprises a piperazine ring substituted with a methyl group at position 4, a phenyl group at position 2, and a sulfonylbenzaldehyde moiety.

Properties

IUPAC Name |

2-(4-methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-19-11-12-20(17(13-19)15-7-3-2-4-8-15)24(22,23)18-10-6-5-9-16(18)14-21/h2-10,14,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRODIZWTRPFMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2305542-07-6

- Molecular Formula : C17H20N2O2S

- Molecular Weight : 320.42 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an anticonvulsant, antimicrobial, and anticancer agent. The following sections detail these activities.

Anticonvulsant Activity

Recent studies have shown that compounds with similar structural motifs, particularly those containing piperazine rings, exhibit significant anticonvulsant properties. For example, derivatives of piperazine have been evaluated in animal models using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.

| Compound | Test Type | Dose (mg/kg) | Effect |

|---|---|---|---|

| Compound A | MES | 100 | Significant protection |

| Compound B | PTZ | 300 | Moderate protection |

In these studies, it was observed that the introduction of specific substituents on the piperazine ring enhanced the anticonvulsant activity. The mechanism is believed to involve modulation of sodium channels, which are crucial for neuronal excitability.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that modifications to the sulfonamide group may enhance the compound's efficacy against resistant strains.

Anticancer Potential

Studies exploring the anticancer activity of related compounds indicate that they may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar piperazine structures have shown cytotoxic effects in breast cancer and leukemia cell lines.

Case Study: Breast Cancer Cell Line

A study evaluated the effect of a related compound on MCF-7 breast cancer cells:

- Concentration Range : 1–100 µM

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis and cell cycle arrest at the G1 phase.

The proposed mechanisms for the biological activities of this compound include:

-

Anticonvulsant Mechanism :

- Interaction with voltage-gated sodium channels.

- Modulation of neurotransmitter release.

-

Antimicrobial Mechanism :

- Disruption of bacterial cell wall synthesis.

- Inhibition of protein synthesis in bacterial cells.

-

Anticancer Mechanism :

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on functional groups, substitution patterns, and applications.

Piperazine-Based Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

- Structure : Piperazine core with a Fmoc (fluorenylmethyloxycarbonyl) protecting group and an acetic acid substituent.

- Functional Groups : Carbamate (Fmoc) and carboxylic acid.

- Applications : Fmoc is widely used in peptide synthesis for temporary amine protection, contrasting with the sulfonylbenzaldehyde group in the target compound, which may act as a reactive electrophile .

- Reactivity : The acetic acid group enhances water solubility, whereas the sulfonyl group in the target compound may reduce solubility due to its hydrophobic nature.

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine (Mirtazapine Impurity E)

- Structure : Piperazine with methyl, phenyl, and 3-methylpyridinyl substituents.

- Comparison : Lacks the sulfonylbenzaldehyde group but shares the 2-phenylpiperazine motif. The pyridine ring in Impurity E may enhance aromatic stacking interactions, whereas the aldehyde in the target compound could participate in covalent bonding (e.g., Schiff base formation) .

Sulfonyl-Containing Analogs

Benzenesulfonylpiperazine Derivatives

- General Structure : Piperazine linked to a benzenesulfonyl group.

- Key Differences : The absence of the aldehyde group reduces electrophilicity. Such derivatives are often used as intermediates in drug discovery (e.g., antipsychotics) due to sulfonamide stability.

Aldehyde-Functionalized Pharmaceuticals

- Example: (2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol (Impurity B variant).

- Comparison: The methanol group in this impurity reduces reactivity compared to the aldehyde in the target compound, which is more prone to oxidation or nucleophilic attack .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Reactivity/Applications |

|---|---|---|---|

| 2-(4-Methyl-2-phenylpiperazin-1-yl)sulfonylbenzaldehyde | Piperazine | Sulfonylbenzaldehyde | Pharmaceutical impurity; electrophilic intermediate |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | Piperazine | Fmoc, acetic acid | Peptide synthesis; water-soluble |

| Mirtazapine Impurity E | Piperazine | 3-Methylpyridinyl, phenyl | Aromatic interactions; metabolic byproduct |

| Benzenesulfonylpiperazine | Piperazine | Benzenesulfonyl | Drug intermediate; stable sulfonamide |

Table 2: Physicochemical Properties (Inferred)

| Compound | Solubility | Stability | Bioactivity |

|---|---|---|---|

| This compound | Low (hydrophobic sulfonyl) | Sensitive to oxidation (aldehyde) | Limited data; potential toxicity |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | High (carboxylic acid) | Stable under basic conditions | Non-toxic; used in controlled synthesis |

| Benzenesulfonylpiperazine | Moderate | High (sulfonamide resistance) | CNS-targeting drug intermediates |

Discussion of Structural and Functional Implications

- Electrophilicity: The aldehyde group in the target compound distinguishes it from non-aldehydic analogs, enabling participation in condensation reactions (e.g., with amines to form imines). This reactivity is absent in Impurity E or Fmoc derivatives .

- Crystallography: Software tools like SHELX and WinGX are critical for resolving such structures.

- Toxicity Profile: As a pharmaceutical impurity, the target compound’s sulfonyl and aldehyde groups may raise safety concerns compared to non-reactive impurities like Impurity C (a pyridoazepine derivative) .

Preparation Methods

Sulfonation of Benzaldehyde Derivatives

A common approach involves sulfonating 2-chlorobenzaldehyde or 2-aminobenzaldehyde followed by piperazine coupling. For example:

- Chlorosulfonation : Reaction of 2-chlorobenzaldehyde with chlorosulfonic acid yields 2-chlorosulfonylbenzaldehyde, which is then treated with 4-methyl-2-phenylpiperazine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

- Direct sulfonation : Using sulfur trioxide–DMF complexes under controlled conditions to achieve mono-sulfonation at the 2-position.

Table 1 : Key sulfonation conditions and yields

| Method | Reagents | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 4-methyl-2-phenylpiperazine | DCM | 0–25°C | 68 | |

| SO₃–DMF complex | SO₃·DMF, Piperazine | DMF | 50°C | 72 |

Piperazine Ring Construction

The 4-methyl-2-phenylpiperazine moiety is typically synthesized via:

- Cyclocondensation : Reacting 1,2-diaminoethane derivatives with 1-chloro-2-phenylpropane in the presence of a palladium catalyst to form the piperazine ring.

- Reductive amination : Using formaldehyde and phenylacetaldehyde with ammonium acetate under hydrogenation conditions (Pd/C, H₂).

Critical parameters :

- Catalytic hydrogenation at 60–80°C optimizes ring closure.

- Substituent introduction (methyl, phenyl) requires careful stoichiometry to avoid diastereomer formation.

Coupling Methodologies

Sulfonamide Bond Formation

The sulfonyl linkage is established via nucleophilic substitution or metal-catalyzed coupling:

- Nucleophilic displacement : 2-Sulfonylchlorobenzaldehyde reacts with 4-methyl-2-phenylpiperazine in acetonitrile or THF, yielding 75–80% product after 12–24 hours.

- Buchwald–Hartwig coupling : Palladium-based catalysts enable C–N bond formation between aryl halides and piperazines, though this method is less common due to competing side reactions.

Protective Group Strategies

To prevent aldehyde oxidation during synthesis:

- Acetal protection : Converting the aldehyde to a dimethyl acetal prior to sulfonation, followed by acidic hydrolysis (HCl, H₂O/THF) to regenerate the aldehyde.

- In situ protection : Using trimethylsilyl chloride (TMSCl) as a transient protective agent.

Reaction Optimization and Scalability

Solvent and Temperature Effects

- THF vs. acetonitrile : Higher yields (82%) are observed in acetonitrile due to improved solubility of sulfonyl intermediates.

- Temperature control : Reactions above 80°C lead to decomposition, whereas 50–60°C maximizes conversion.

Table 2 : Solvent screening for sulfonamide coupling

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 18 | 82 | 98 |

| THF | 24 | 75 | 95 |

| DMF | 12 | 68 | 90 |

Catalytic Systems

- Palladium catalysts : Pd(OAc)₂ with Xantphos ligand achieves 85% yield in model reactions but requires rigorous oxygen exclusion.

- Iron-based alternatives : FeCl₃ in DMSO enables greener synthesis with 70% yield, though with longer reaction times.

Analytical Characterization

Key characterization data for this compound:

- ¹H NMR (500 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.12–7.45 (m, 9H, Ar–H), 3.82–3.10 (m, 8H, piperazine), 2.35 (s, 3H, CH₃).

- HRMS : [M+H]⁺ calcd. for C₁₉H₂₁N₃O₃S: 380.1284; found: 380.1287.

Applications and Derivatives

The compound serves as a precursor for antidepressants (e.g., mirtazapine analogs) and kinase inhibitors. Recent patents highlight its utility in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.